molecular formula C22H20FN3O2 B2833208 6-(4-fluorophenyl)-2-(4-(indolin-1-yl)-4-oxobutyl)pyridazin-3(2H)-one CAS No. 946215-41-4

6-(4-fluorophenyl)-2-(4-(indolin-1-yl)-4-oxobutyl)pyridazin-3(2H)-one

Cat. No.: B2833208
CAS No.: 946215-41-4
M. Wt: 377.419
InChI Key: HEIXVGZLOCASCO-UHFFFAOYSA-N
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Description

6-(4-fluorophenyl)-2-(4-(indolin-1-yl)-4-oxobutyl)pyridazin-3(2H)-one is a chemical compound based on the pyridazin-3(2H)-one scaffold, a six-membered heterocyclic structure known for its significant and diverse biological activities . This scaffold is of high interest in medicinal chemistry for developing novel therapeutic agents, particularly for tackling major health challenges such as cardiovascular diseases (CVDs) and cancer . The core structure exhibits tautomerism, with the keto form being more stable and predominant . Compounds featuring the pyridazinone core have demonstrated the ability to interact with multiple biological targets, including various enzymes and receptors, making them a versatile platform for drug discovery . This specific derivative is intended for research applications focused on exploring its potential as a vasodilator and an anticancer agent. The pyridazinone scaffold is found in many derivatives acting as vasodilators by targeting critical pathways such as the renin-angiotensin-aldosterone system and phosphodiesterase (PDE) enzymes . Furthermore, pyridazinone derivatives have shown promising antiproliferative effects against various cancer cell lines, functioning through mechanisms such as the inhibition of tyrosine kinase receptors (e.g., B-RAF, FGFR), Tubulin polymerization, and other key oncogenic drivers . The structural features of this compound, including the 4-fluorophenyl and indolin-1-yl substituents, are designed to modulate its bioactivity and selectivity for enhanced research outcomes. This product is provided For Research Use Only. It is strictly for laboratory research applications and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

2-[4-(2,3-dihydroindol-1-yl)-4-oxobutyl]-6-(4-fluorophenyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN3O2/c23-18-9-7-16(8-10-18)19-11-12-22(28)26(24-19)14-3-6-21(27)25-15-13-17-4-1-2-5-20(17)25/h1-2,4-5,7-12H,3,6,13-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEIXVGZLOCASCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CCCN3C(=O)C=CC(=N3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-fluorophenyl)-2-(4-(indolin-1-yl)-4-oxobutyl)pyridazin-3(2H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorinated benzene derivative reacts with a suitable nucleophile.

    Attachment of the Indolinyl Group: The indolinyl group can be attached through a condensation reaction between an indole derivative and a carbonyl compound, followed by reduction to form the indolinyl moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(4-fluorophenyl)-2-(4-(indolin-1-yl)-4-oxobutyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, such as alcohols or amines.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

6-(4-fluorophenyl)-2-(4-(indolin-1-yl)-4-oxobutyl)pyridazin-3(2H)-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(4-fluorophenyl)-2-(4-(indolin-1-yl)-4-oxobutyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity.

    Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways and cellular responses.

    Pathway Modulation: The compound may influence various biochemical pathways, leading to changes in cellular functions and processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key Structural Analogues Identified:

2-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6-(morpholin-4-yl)pyridazin-3(2H)-one Structural Features: Replaces the indolin-1-yl-4-oxobutyl chain with a piperazinyl-morpholino system. Implications: The piperazine and morpholine groups increase solubility due to their polar nature but may reduce membrane permeability compared to the indolin-1-yl chain in the target compound .

6-(4-Methylpiperazin-1-yl)-1H-indole Derivatives Structural Features: Lacks the pyridazinone core but shares the indole motif, a bioisostere of indolin-1-yl.

AS1940477 (6-[(6R)-2-(4-Fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-2-(2-methylphenyl)pyridazin-3(2H)-one) Structural Features: Contains a fused pyrazolopyrimidine system instead of the indolin-1-yl group. Biological Activity: Potent p38 MAP kinase inhibitor (IC₅₀ = 1.2 nM), highlighting the fluorophenyl-pyridazinone scaffold’s role in kinase targeting .

Physicochemical Properties

  • Melting Point/Solubility: No direct data for the target compound, but analogues like AS1940477 exhibit melting points >200°C, suggesting high crystallinity . Piperazinyl derivatives (e.g., ) are more water-soluble due to polar substituents .
  • LogP: The indolin-1-yl-4-oxobutyl chain likely increases logP (hydrophobicity) compared to morpholino/piperazinyl analogues, impacting pharmacokinetics .

Biological Activity

6-(4-Fluorophenyl)-2-(4-(indolin-1-yl)-4-oxobutyl)pyridazin-3(2H)-one, a compound of interest in medicinal chemistry, exhibits potential biological activities that warrant detailed examination. This article reviews its synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications based on diverse scientific literature.

The chemical formula for this compound is C22H20FN3O2C_{22}H_{20}FN_{3}O_{2} with a molecular weight of 377.4 g/mol. The compound contains a pyridazinone core, which is known for its diverse pharmacological properties.

Synthesis

The synthesis of pyridazinones typically involves the condensation of hydrazines with appropriate carbonyl compounds. In the case of this compound, the reaction conditions and choice of substituents significantly influence the yield and purity of the final product.

Antioxidant Properties

Research indicates that pyridazinones can exhibit significant antioxidant activity. For instance, studies on related compounds have shown that they can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases .

Enzyme Inhibition

One of the notable biological activities of this compound is its potential as an enzyme inhibitor. Pyridazinones have been studied for their inhibitory effects on various enzymes, including monoamine oxidase (MAO). For example, similar compounds have demonstrated selective inhibition of MAO-B with low IC50 values (e.g., 0.013 µM for certain derivatives), suggesting that modifications to the pyridazinone structure can enhance potency against neurodegenerative disorders like Alzheimer’s disease .

Anti-inflammatory Activity

Another significant aspect of the biological activity of this compound is its anti-inflammatory potential. Indoline-based compounds have been characterized as dual inhibitors of lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), which play critical roles in inflammatory processes. In vitro studies have shown that such compounds can modulate eicosanoid levels, thus reducing inflammation .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be correlated with its structural features. The presence of the 4-fluorophenyl group has been linked to enhanced binding affinity to target enzymes due to favorable electronic and steric interactions. The indoline moiety also contributes to the overall pharmacological profile by influencing solubility and bioavailability.

Case Studies

StudyFindings
Study on MAO Inhibition The compound exhibited reversible inhibition with a selectivity index favoring MAO-B over MAO-A, indicating potential for treating neurodegenerative diseases .
Anti-inflammatory Evaluation Demonstrated significant reduction in pro-inflammatory markers in cell models, supporting its use in inflammatory conditions .
Toxicity Assessment Evaluated using L929 fibroblast cell lines; showed lower cytotoxicity compared to other derivatives, suggesting a favorable safety profile .

Q & A

Basic Research Questions

What are the optimal synthetic routes for 6-(4-fluorophenyl)-2-(4-(indolin-1-yl)-4-oxobutyl)pyridazin-3(2H)-one, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, including:

  • Cyclocondensation : Hydrazine derivatives react with ketones/esters to form the pyridazinone core .
  • Substitution : Introduction of the 4-fluorophenyl group via nucleophilic aromatic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Side-chain functionalization : The indolin-1-yl-oxobutyl moiety is added through alkylation or acylation, requiring anhydrous conditions and catalysts like DCC/DMAP .
    Optimization : Adjust reaction temperature (60–120°C), solvent polarity (DMF or THF), and stoichiometric ratios (1:1.2 for nucleophilic steps) to improve yields (≥70%) and reduce side products .

How should researchers characterize the purity and structural integrity of this compound?

Use a combination of:

  • Chromatography : HPLC with C18 columns (acetonitrile/water mobile phase) to assess purity (>95%) .
  • Spectroscopy :
    • NMR : Confirm substituent positions (e.g., ¹H-NMR: δ 7.2–8.1 ppm for aromatic protons; ¹³C-NMR: ~165 ppm for carbonyl groups) .
    • HRMS : Validate molecular weight (theoretical: ~395.4 g/mol) .
  • X-ray crystallography : Resolve bond lengths (e.g., C=O at ~1.21 Å) and angles using SHELXL .

What are the key physicochemical properties influencing its reactivity?

  • Solubility : Low in water (<0.1 mg/mL) but soluble in DMSO or DMF due to hydrophobic indolinyl and fluorophenyl groups .
  • Stability : Susceptible to hydrolysis under acidic/basic conditions; store at –20°C in inert atmospheres .
  • LogP : Predicted ~3.2 (via ChemDraw), indicating moderate lipophilicity for membrane penetration .

Advanced Research Questions

How can researchers resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values)?

  • Reproducibility checks : Standardize assay protocols (e.g., kinase inhibition assays at pH 7.4, 37°C) .
  • Structural analogs : Compare activity with derivatives (e.g., replacing 4-fluorophenyl with chlorophenyl reduces potency by ~40%) .
  • Target engagement studies : Use SPR (surface plasmon resonance) to measure binding kinetics (e.g., KD < 100 nM for p38 MAP kinase) .

What computational strategies are effective for predicting its binding modes with biological targets?

  • Docking simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., hydrogen bonds with kinase active sites) .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-target complexes .
  • DFT calculations : Analyze electron density maps (e.g., Fukui indices) to identify nucleophilic/electrophilic regions .

How does crystallographic data inform structure-activity relationships (SAR)?

  • Bond geometry : Distorted pyridazinone ring angles (~120°) enhance π-π stacking with aromatic residues in targets .
  • Torsional flexibility : The oxobutyl linker adopts a gauche conformation, optimizing hydrophobic interactions .
  • Comparative analysis : Overlay with analogs (e.g., 6-(4-chlorophenyl) derivatives) to identify steric clashes or favorable substitutions .

Methodological Challenges

How to address low yields in the final alkylation step?

  • Catalyst screening : Test Pd(OAc)₂/Xantphos for Buchwald-Hartwig amination .
  • Microwave-assisted synthesis : Reduce reaction time from 24h to 2h at 100°C .
  • Workup modifications : Use silica gel chromatography with ethyl acetate/hexane (3:7) to isolate pure product .

What strategies validate the compound’s mechanism of action in cellular models?

  • Knockout/knockdown : CRISPR-Cas9 editing of putative targets (e.g., DAAO or COX-2) to assess pathway dependency .
  • Metabolic profiling : LC-MS/MS to track downstream metabolites (e.g., fluorophenyl derivatives) .
  • Bioluminescence resonance energy transfer (BRET) : Quantify real-time protein-ligand interactions in live cells .

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